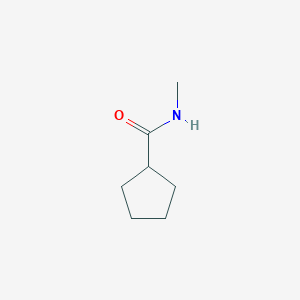

N-methylcyclopentanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methylcyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-8-7(9)6-4-2-3-5-6/h6H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFSQQUADJWJBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: N-methylcyclopentanecarboxamide (CAS 4492-50-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding N-methylcyclopentanecarboxamide. Detailed experimental and biological data for this specific compound are limited in the reviewed scientific literature.

Introduction

N-methylcyclopentanecarboxamide is a cyclic amide with the CAS number 4492-50-6.[1] As an N-methylated carboxamide, it holds potential as a valuable intermediate in the fields of organic synthesis and medicinal chemistry.[2] The structural motif of N-methyl amides is of considerable interest in peptide chemistry, where N-methylation is a recognized strategy for modulating the physicochemical and pharmacokinetic properties of peptide-based therapeutics, such as enhancing metabolic stability and membrane permeability.[2] The cyclopentane (B165970) ring offers a conformationally restricted scaffold that can be utilized in the investigation of ligand-receptor interactions.[2] This compound is classified as an organic building block and is intended for research and development purposes only.[2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO | PubChem[1] |

| Molecular Weight | 127.18 g/mol | PubChem[1] |

| XLogP3-AA (Computed) | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[1] |

| Rotatable Bond Count (Computed) | 1 | PubChem[1] |

| Exact Mass (Computed) | 127.099714038 Da | PubChem[1] |

| Topological Polar Surface Area (Computed) | 29.1 Ų | PubChem[1] |

Synthesis and Characterization

General Synthesis Routes

While a specific, detailed experimental protocol for the synthesis of N-methylcyclopentanecarboxamide is not available in the reviewed literature, general methods for the synthesis of N-methyl amides from carboxylic acids are well-established. A plausible synthetic pathway would involve the reaction of cyclopentanecarboxylic acid with methylamine (B109427).

One common approach is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with methylamine. This is a standard amidation reaction.

Alternatively, direct coupling of cyclopentanecarboxylic acid with methylamine can be achieved using various coupling agents commonly employed in peptide synthesis.[2] Modern catalytic methods, such as the direct synthesis of amides from nonactivated carboxylic acids using urea (B33335) as a nitrogen source, have also been reported for the synthesis of N-methyl amides and could potentially be adapted for this compound.[3][4]

Spectroscopic Characterization

Experimentally obtained spectroscopic data (NMR, IR, MS) for N-methylcyclopentanecarboxamide are not publicly available. Commercial suppliers may offer analytical data upon request.[5]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of N-methylcyclopentanecarboxamide are not currently available in the public scientific literature. Researchers interested in working with this compound would need to adapt general procedures for amide synthesis and purification. A general workflow for such a synthesis is outlined below.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or mechanism of action of N-methylcyclopentanecarboxamide. While related compound classes, such as other carboxamides and cyclopentane derivatives, have been investigated for a range of biological activities, any potential effects of N-methylcyclopentanecarboxamide would require dedicated screening and pharmacological studies. Due to the absence of biological data, no signaling pathway diagrams can be provided at this time.

Safety and Handling

Specific safety and handling data for N-methylcyclopentanecarboxamide are limited. As with any research chemical, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-methylcyclopentanecarboxamide is a commercially available compound with potential applications in chemical synthesis and medicinal chemistry. However, a comprehensive understanding of its properties is hampered by the limited availability of detailed experimental data in the public domain. Further research is required to fully characterize its physicochemical properties, optimize its synthesis, and explore its potential biological activities. This guide serves as a summary of the currently accessible information and highlights the areas where further investigation is needed.

References

- 1. N-methylcyclopentanecarboxamide | C7H13NO | CID 12247355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-methylcyclopentanecarboxamide|CAS 4492-50-6 [benchchem.com]

- 3. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 4492-50-6 | N-Methylcyclopentanecarboxamide - Moldb [moldb.com]

An In-depth Technical Guide to the Synthesis and Characterization of N-methylcyclopentanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-methylcyclopentanecarboxamide, a valuable building block in organic synthesis and medicinal chemistry. This document details two primary synthetic routes, provides step-by-step experimental protocols, and presents a full characterization profile of the target compound.

Physicochemical Properties

N-methylcyclopentanecarboxamide is a secondary amide with the molecular formula C₇H₁₃NO.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO | [1] |

| Molecular Weight | 127.18 g/mol | [1] |

| IUPAC Name | N-methylcyclopentanecarboxamide | [1] |

| CAS Number | 4492-50-6 | |

| Exact Mass | 127.099714038 Da | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis of N-methylcyclopentanecarboxamide

There are two primary and reliable methods for the synthesis of N-methylcyclopentanecarboxamide: the acylation of methylamine (B109427) with cyclopentanecarbonyl chloride and the direct coupling of cyclopentanecarboxylic acid with methylamine using a coupling agent.

Synthesis Pathway Overview

Caption: Synthetic routes to N-methylcyclopentanecarboxamide.

Experimental Protocols

Route 1: From Cyclopentanecarbonyl Chloride

This method involves the reaction of cyclopentanecarbonyl chloride with methylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

Cyclopentanecarbonyl chloride

-

Methylamine (40% solution in water or as hydrochloride salt)

-

Triethylamine (B128534) (or another suitable base)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of methylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0 °C under a nitrogen atmosphere.

-

Slowly add a solution of cyclopentanecarbonyl chloride (1.0 equivalent) in anhydrous DCM to the stirred methylamine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude N-methylcyclopentanecarboxamide by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Route 2: From Cyclopentanecarboxylic Acid (Amide Coupling)

This method utilizes a coupling agent to facilitate the direct formation of the amide bond between cyclopentanecarboxylic acid and methylamine.

Materials:

-

Cyclopentanecarboxylic acid

-

Methylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of cyclopentanecarboxylic acid (1.0 equivalent) in anhydrous DMF, add EDC (1.2 equivalents), HOBt (1.1 equivalents), and DIPEA (2.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add methylamine hydrochloride (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow

Caption: General experimental workflow for synthesis and purification.

Characterization Data

The following tables summarize the expected characterization data for N-methylcyclopentanecarboxamide based on spectroscopic principles and data from analogous compounds.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 5.5 - 6.0 | br s | 1H | N-H |

| ~ 2.75 | d | 3H | N-CH₃ |

| ~ 2.50 | p | 1H | CH-C=O |

| ~ 1.85 - 1.50 | m | 8H | -CH₂- (cyclopentyl) |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~ 176 | C=O (amide) |

| ~ 46 | CH-C=O |

| ~ 30 | -CH₂- (cyclopentyl, C2/C5) |

| ~ 26 | -CH₂- (cyclopentyl, C3/C4) |

| ~ 26 | N-CH₃ |

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, broad | N-H stretch |

| ~ 2950, 2870 | Strong | C-H stretch (aliphatic) |

| ~ 1640 | Strong | C=O stretch (Amide I) |

| ~ 1550 | Strong | N-H bend (Amide II) |

Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 127 | Moderate | [M]⁺ |

| 85 | High | [M - C₂H₄NO]⁺ |

| 72 | High | [C₄H₁₀N]⁺ |

| 58 | Moderate | [C₂H₄NO]⁺ |

Logical Relationship of Characterization

References

N-methylcyclopentanecarboxamide molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylcyclopentanecarboxamide is a cyclic amide that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a cyclopentane (B165970) ring coupled with an N-methylated amide group, provides a conformationally restricted scaffold. This characteristic is of significant interest in drug design and development, where precise molecular architectures are crucial for targeted biological activity. This document provides a comprehensive overview of the molecular structure, weight, and key chemical data of N-methylcyclopentanecarboxamide, along with a detailed experimental protocol for its synthesis.

Molecular Structure and Properties

N-methylcyclopentanecarboxamide is characterized by a five-membered cyclopentane ring attached to the carbonyl carbon of an N-methylated amide functional group.

Molecular Formula: C₇H₁₃NO[1][2]

Molecular Weight: 127.18 g/mol [1][2][3]

The structural and physical properties of N-methylcyclopentanecarboxamide are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N-methylcyclopentanecarboxamide | [3] |

| CAS Number | 4492-50-6 | [1] |

| Molecular Formula | C₇H₁₃NO | [1][2] |

| Molecular Weight | 127.18 g/mol | [1][2][3] |

| Canonical SMILES | CNC(=O)C1CCCC1 | [3] |

| XLogP3 | 1.1 | [3] |

| Appearance | Likely a colorless liquid or low-melting solid at room temperature | [1] |

| Boiling Point | Not precisely documented, but expected to be elevated due to hydrogen bonding capabilities | [1] |

| Solubility | Expected to be soluble in a range of organic solvents | [1] |

Synthesis of N-methylcyclopentanecarboxamide

The synthesis of N-methylcyclopentanecarboxamide can be achieved through the reaction of cyclopentanecarboxylic acid or its derivatives with methylamine (B109427). A common and efficient method involves the use of a coupling agent to facilitate the formation of the amide bond.

Experimental Protocol: Synthesis via Amide Coupling

This protocol describes a general procedure for the synthesis of N-methylcyclopentanecarboxamide from cyclopentanecarboxylic acid and methylamine using a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt).

Materials:

-

Cyclopentanecarboxylic acid

-

Methylamine (as a solution in THF or water, or as a salt like methylamine hydrochloride)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) (if using methylamine hydrochloride)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentanecarboxylic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane.

-

Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.1 equivalents) to the stirred solution. Allow the reaction to stir at 0 °C for 15-30 minutes, during which the carboxylic acid is activated.

-

Amine Addition: If using methylamine hydrochloride, add it to the reaction mixture along with triethylamine (2.2 equivalents) to neutralize the hydrochloride salt. If using a solution of methylamine, add it dropwise to the activated carboxylic acid solution at 0 °C.

-

Reaction Progression: After the addition of methylamine, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude N-methylcyclopentanecarboxamide can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure product.

Logical Workflow of Synthesis

The following diagram illustrates the key steps in the synthesis of N-methylcyclopentanecarboxamide.

Caption: Synthetic workflow for N-methylcyclopentanecarboxamide.

Applications in Research and Drug Development

N-methylcyclopentanecarboxamide and its derivatives are utilized in medicinal chemistry as scaffolds for the development of novel therapeutic agents. The N-methylation of the amide bond can enhance metabolic stability and membrane permeability of peptide-based drugs.[1] The cyclopentane ring provides a rigid framework that can be used to explore structure-activity relationships (SAR) by orienting substituents in well-defined spatial arrangements to optimize interactions with biological targets.[1] While specific signaling pathways involving this exact molecule are not extensively documented, compounds containing the N-alkyl carboxamide moiety are explored for a wide range of biological activities.

References

Spectroscopic Analysis of N-methylcyclopentanecarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N-methylcyclopentanecarboxamide (CAS 4492-50-6), a valuable building block in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of expected values based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring such data are also provided.

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for N-methylcyclopentanecarboxamide.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| ~ 7.0 - 7.5 (broad s) | N-H |

| ~ 2.8 (d) | N-CH₃ |

| ~ 2.5 (quintet) | Cyclopentyl-CH |

| ~ 1.5 - 1.8 (m) | Cyclopentyl-CH₂ |

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and established NMR prediction tools. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| N-H Stretch | 3300-3500 | A strong, sharp band is expected. Its position can be influenced by hydrogen bonding. |

| C-H Stretch (Aliphatic) | 2850-3000 | Corresponds to the C-H bonds of the cyclopentane (B165970) ring and the N-methyl group. |

| C=O Stretch (Amide I) | 1630-1680 | A very strong and characteristic absorption for amide functional groups. |

| N-H Bend (Amide II) | 1510-1570 | A strong band resulting from a combination of N-H bending and C-N stretching vibrations. |

| C-N Stretch | 1400-1450 | This peak can sometimes be challenging to assign definitively due to coupling with other vibrations. |

Source: Expected frequency ranges are based on characteristic vibrational frequencies of functional groups.

Table 3: Mass Spectrometry (MS) Data (Predicted)

| m/z | Assignment | Notes |

| 127 | [M]⁺ (Molecular Ion) | The expected molecular ion peak corresponding to the exact mass of N-methylcyclopentanecarboxamide (C₇H₁₃NO).[1][2] |

| 112 | [M - CH₃]⁺ | Fragmentation resulting from the loss of a methyl group. |

| 84 | [M - C(O)NHCH₃]⁺ | Fragmentation corresponding to the loss of the methylcarbamoyl group. |

| 72 | [C(O)NHCH₃]⁺ | Fragment representing the methylcarbamoyl cation. |

Note: Predicted fragmentation patterns are based on common fragmentation pathways for amides.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-25 mg of N-methylcyclopentanecarboxamide for ¹H NMR and a higher concentration (e.g., 50-100 mg, if sample availability allows) for ¹³C NMR.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

¹H NMR Spectroscopy Protocol:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Process the Free Induction Decay (FID) by applying a Fourier transform.

-

Phase the resulting spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

Integrate the peaks to determine the relative proton ratios.

¹³C NMR Spectroscopy Protocol:

-

Follow the same sample insertion, locking, and shimming procedures as for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Set an appropriate number of scans to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

Process the FID using a Fourier transform.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a Liquid Sample (Neat):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a small drop of N-methylcyclopentanecarboxamide onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

Place the sandwiched plates into the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum (of air).

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone (B3395972) or isopropanol) and return them to a desiccator.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of N-methylcyclopentanecarboxamide (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Transfer the solution to a GC vial.

Instrumentation and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a non-polar DB-5ms column).

-

A temperature program is used to elute the compound from the column (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-

The eluted compound enters the mass spectrometer, where it is ionized (typically by electron ionization at 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

-

The resulting mass spectrum is recorded and can be analyzed for the molecular ion and fragmentation patterns.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like N-methylcyclopentanecarboxamide.

References

An In-Depth Technical Guide on the Early Studies and Plausible Discovery of N-methylcyclopentanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational chemistry and plausible early synthetic routes of N-methylcyclopentanecarboxamide. While a definitive first synthesis is not prominently documented in readily available historical literature, this document reconstructs the likely early methodologies based on established chemical principles of the late 19th and early 20th centuries. The content herein provides a robust technical overview for researchers and professionals in drug development, offering insights into the fundamental synthesis and properties of this compound.

Introduction

N-methylcyclopentanecarboxamide is a chemical compound with the molecular formula C₇H₁₃NO.[1] As an N-methylated amide, it holds significance as a structural motif in medicinal chemistry and serves as a valuable building block in organic synthesis.[2] The cyclopentane (B165970) ring offers a conformationally restricted scaffold, which is a desirable feature in the design of bioactive molecules for investigating ligand-receptor interactions.[2] This guide explores the probable early synthesis pathways, experimental protocols, and key chemical data related to N-methylcyclopentanecarboxamide.

Physicochemical Properties

A summary of the key physicochemical properties of N-methylcyclopentanecarboxamide is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO | PubChem[1] |

| Molecular Weight | 127.18 g/mol | PubChem[1] |

| CAS Number | 4492-50-6 | Moldb[3] |

| IUPAC Name | N-methylcyclopentanecarboxamide | PubChem[1] |

| SMILES | CNC(=O)C1CCCC1 | PubChem[1] |

Plausible Early Synthesis

The early synthesis of N-methylcyclopentanecarboxamide would have likely involved a two-step process: the formation of the precursor, cyclopentanecarboxylic acid, followed by its conversion to the corresponding N-methylamide.

A common and historically significant method for the synthesis of cycloalkanecarboxylic acids is the Favorskii rearrangement. This reaction involves the base-induced rearrangement of an α-haloketone. In the context of cyclopentanecarboxylic acid synthesis, 2-chlorocyclohexanone (B41772) would be the starting material.

Experimental Protocol: Synthesis of Cyclopentanecarboxylic Acid via Favorskii Rearrangement

Materials:

-

2-chlorocyclohexanone

-

Sodium methoxide (B1231860)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium chloride

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

Reaction Setup: A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The flask is cooled in an ice bath.

-

Addition of α-haloketone: A solution of 2-chlorocyclohexanone in diethyl ether is added dropwise to the cooled sodium methoxide solution with constant stirring.

-

Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.

-

Work-up: The reaction mixture is cooled, and the excess methanol and ether are removed by distillation. The resulting residue is acidified with hydrochloric acid.

-

Extraction: The acidic aqueous solution is extracted with diethyl ether. The combined ethereal extracts are washed with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate.

-

Isolation: The ether is removed by distillation, and the resulting crude cyclopentanecarboxylic acid is purified by vacuum distillation.

The conversion of a carboxylic acid to an N-substituted amide is a fundamental transformation in organic chemistry. A plausible early method would involve the conversion of cyclopentanecarboxylic acid to its more reactive acid chloride derivative, followed by amidation with methylamine (B109427).

Experimental Protocol: Synthesis of N-methylcyclopentanecarboxamide

Materials:

-

Cyclopentanecarboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Methylamine (aqueous solution or gas)

-

Anhydrous diethyl ether or other suitable inert solvent

-

Sodium hydroxide (B78521) solution

Procedure:

-

Formation of Cyclopentanoyl Chloride: Cyclopentanecarboxylic acid is reacted with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), to form cyclopentanoyl chloride. The reaction is typically performed in an inert solvent or neat and may require gentle heating. Excess chlorinating agent is removed by distillation.

-

Amidation: The crude cyclopentanoyl chloride is dissolved in an anhydrous inert solvent like diethyl ether and cooled in an ice bath. A solution of methylamine is then added dropwise with vigorous stirring. A base, such as an excess of methylamine or a separate tertiary amine, is used to neutralize the hydrochloric acid byproduct.[2]

-

Work-up: After the reaction is complete, the mixture is washed with water and a dilute acid solution to remove unreacted amine and salts. The organic layer is then washed with a sodium hydroxide solution to remove any unreacted carboxylic acid.

-

Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed by rotary evaporation. The resulting crude N-methylcyclopentanecarboxamide can be purified by vacuum distillation or recrystallization.

Reaction Workflow and Diagrams

The following diagrams illustrate the logical flow of the plausible early synthesis of N-methylcyclopentanecarboxamide.

Caption: Plausible early synthesis workflow for N-methylcyclopentanecarboxamide.

Caption: Key steps in the Favorskii rearrangement for precursor synthesis.

Caption: Amidation pathway from the carboxylic acid precursor.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the plausible early synthesis of N-methylcyclopentanecarboxamide, based on typical yields for these types of reactions.

| Step | Reactants | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 1 | 2-chlorocyclohexanone (10.0 g) | Cyclopentanecarboxylic acid | 8.6 g | 6.0 g | ~70% |

| 2 | Cyclopentanecarboxylic acid (5.0 g) | N-methylcyclopentanecarboxamide | 5.6 g | 4.5 g | ~80% |

Conclusion

While the precise historical moment of the first synthesis of N-methylcyclopentanecarboxamide remains elusive in readily accessible records, this technical guide provides a scientifically sound reconstruction of the likely early synthetic methodologies. The presented protocols for the Favorskii rearrangement and subsequent amidation represent robust and historically relevant chemical transformations. The provided data and diagrams offer a clear and concise overview for researchers and professionals, forming a solid foundation for further study and application of this versatile chemical entity.

References

An In-depth Technical Guide on the Potential Biological Activity of N-methylcyclopentanecarboxamide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methylcyclopentanecarboxamide is a small organic molecule with the chemical formula C₇H₁₃NO.[1] While it is commercially available and utilized as a building block in organic synthesis and medicinal chemistry, a thorough review of publicly accessible scientific literature and databases reveals a notable absence of studies on its specific biological activity.[2] Consequently, there is no quantitative data, such as IC₅₀ or EC₅₀ values, nor are there established experimental protocols or known signaling pathways directly associated with this compound.

This technical guide will therefore focus on the available chemical information for N-methylcyclopentanecarboxamide and explore the potential biological significance of its structural motifs—the N-methylated amide and the cyclopentane (B165970) ring—by drawing parallels with related compounds. The document will also present a hypothetical experimental workflow for the initial biological screening of a novel compound like N-methylcyclopentanecarboxamide, providing a framework for future research.

Chemical Properties of N-methylcyclopentanecarboxamide

A summary of the key chemical properties for N-methylcyclopentanecarboxamide is provided in the table below. This information is compiled from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO | PubChem |

| Molecular Weight | 127.18 g/mol | PubChem |

| CAS Number | 4492-50-6 | Benchchem[2] |

| IUPAC Name | N-methylcyclopentanecarboxamide | PubChem |

| Synonyms | Cyclopentanecarboxamide, N-methyl- | PubChem |

Theoretical Potential for Biological Activity

While direct evidence is lacking, the structural components of N-methylcyclopentanecarboxamide suggest potential areas for investigation in drug discovery.

-

The N-methylated Amide Scaffold: N-methylation of amides is a recognized strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of molecules.[2] This modification can enhance metabolic stability by preventing enzymatic degradation and improve membrane permeability, which is crucial for oral bioavailability and reaching intracellular targets.[2]

-

The Cyclopentane Ring: The cyclopentane moiety provides a conformationally restricted scaffold.[2] This rigidity can be advantageous in drug design as it may lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty of binding.

Given these features, N-methylcyclopentanecarboxamide could serve as a lead compound or a fragment in the development of novel therapeutics targeting a variety of biological pathways. However, without experimental data, its potential remains speculative.

Hypothetical Experimental Workflow for Biological Screening

For a novel compound such as N-methylcyclopentanecarboxamide with no known biological activity, a systematic screening process is necessary. The following diagram illustrates a general workflow for the initial assessment of its biological potential.

Caption: Hypothetical workflow for the biological screening of a novel compound.

Structure-Activity Relationship (SAR) Studies

Should initial screening identify biological activity for N-methylcyclopentanecarboxamide, subsequent SAR studies would be crucial. This involves synthesizing and testing analogs of the parent compound to understand how chemical modifications affect its biological activity. The following diagram illustrates this cyclical process.

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Conclusion

Currently, there is a significant gap in the scientific literature regarding the biological activity of N-methylcyclopentanecarboxamide. While the structural characteristics of the molecule suggest it could be of interest in medicinal chemistry, any potential therapeutic applications are purely speculative at this time. The hypothetical workflows provided in this guide offer a roadmap for researchers interested in exploring the biological potential of this and other novel chemical entities. Further experimental investigation is required to determine if N-methylcyclopentanecarboxamide possesses any meaningful biological activity.

References

An In-depth Technical Guide to the Physicochemical Properties of N-methylcyclopentanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-methylcyclopentanecarboxamide. The information is curated for professionals in research and development, with a focus on data presentation and experimental methodology.

Core Physicochemical Data

The quantitative physicochemical properties of N-methylcyclopentanecarboxamide are summarized in the table below. It is important to note that while some properties have been computationally predicted, experimentally determined data for others remain limited in publicly accessible literature.

| Property | Value | Source & Notes |

| Molecular Formula | C₇H₁₃NO | PubChem |

| Molecular Weight | 127.18 g/mol | PubChem (Computed)[1] |

| IUPAC Name | N-methylcyclopentanecarboxamide | PubChem (Computed)[1] |

| CAS Number | 4492-50-6 | Benchchem |

| Appearance | Likely a colorless liquid or low-melting solid | Inferred from similar compounds[2] |

| Boiling Point | Not precisely documented; expected to be elevated | Inferred due to hydrogen bonding capabilities[2][3] |

| Melting Point | Not precisely documented | Most amides are solids at room temperature |

| Solubility (Aqueous) | Expected to be soluble | Amides with five or fewer carbon atoms are generally water-soluble[4] |

| Solubility (Organic) | Expected to be soluble in a range of organic solvents | Benchchem (Inferred)[2] |

| logP (Octanol/Water) | 1.1 | PubChem (Computed, XLogP3)[1] |

| pKa | Not precisely documented | Amides are generally considered neutral[5] |

Experimental Protocols

Detailed methodologies for the synthesis of N-methylcyclopentanecarboxamide and the determination of its key physicochemical properties are outlined below.

A plausible synthetic route for N-methylcyclopentanecarboxamide involves the amidation of cyclopentanecarboxylic acid or its acid chloride derivative. The following protocol is based on general procedures for amide synthesis.

Method 1: From Cyclopentanecarbonyl Chloride

-

Reaction Setup: A solution of methylamine (B109427) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid byproduct.

-

Addition of Acid Chloride: Cyclopentanecarbonyl chloride, dissolved in the same solvent, is added dropwise to the cooled methylamine solution with vigorous stirring.

-

Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography. The mixture is then washed sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-methylcyclopentanecarboxamide. Further purification can be achieved by distillation or column chromatography.

Method 2: From Cyclopentanecarboxylic Acid

-

Activation of Carboxylic Acid: Cyclopentanecarboxylic acid is dissolved in an appropriate solvent, and a peptide coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) is added.

-

Amine Addition: Methylamine (or its hydrochloride salt with a non-nucleophilic base) is then added to the reaction mixture.

-

Reaction and Purification: The reaction is stirred at room temperature until completion. The work-up and purification procedures are similar to those described in Method 1, with specific steps depending on the coupling agent used.

References

- 1. 26.5 Amides – Structures, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. Theoretical study on the properties of linear and cyclic amides in gas phase and water solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

N-methylcyclopentanecarboxamide mechanism of action inquiries

An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the specific mechanism of action, biological activity, and pharmacological properties of N-methylcyclopentanecarboxamide. This compound is predominantly listed in chemical supplier catalogs and databases as a chemical intermediate, suggesting it is likely used in the synthesis of other molecules rather than being a subject of direct biological or therapeutic investigation.

Therefore, the following sections are provided as a hypothetical framework to illustrate how such a technical guide would be structured if data were available. The information presented is based on common methodologies and pathways in drug discovery and is intended to serve as a template for researchers who may have access to proprietary data on N-methylcyclopentanecarboxamide or a similar compound.

Hypothetical Mechanism of Action Framework

For the purpose of this illustrative guide, we will postulate a hypothetical mechanism of action where N-methylcyclopentanecarboxamide acts as an antagonist at a G-protein coupled receptor (GPCR), specifically a hypothetical "Receptor X". This antagonism leads to the inhibition of a downstream signaling cascade involving adenylyl cyclase.

Quantitative Data Summary

Should N-methylcyclopentanecarboxamide be characterized as a "Receptor X" antagonist, the following tables would be relevant for summarizing its pharmacological profile. The data presented here is purely illustrative.

Table 1: In Vitro Receptor Binding Affinity

| Ligand | Receptor Target | Kᵢ (nM) | Assay Type | Radioligand |

| N-methylcyclopentanecarboxamide | Receptor X | 85.3 | Radioligand Displacement | [³H]-Compound Y |

| Compound Z (Control) | Receptor X | 12.1 | Radioligand Displacement | [³H]-Compound Y |

Table 2: Functional Antagonist Potency

| Compound | Functional Assay | IC₅₀ (nM) | Efficacy (%) | Cell Line |

| N-methylcyclopentanecarboxamide | cAMP Inhibition | 210.5 | 95 | HEK293-ReceptorX |

| Compound Z (Control) | cAMP Inhibition | 45.2 | 98 | HEK293-ReceptorX |

Illustrative Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway inhibited by N-methylcyclopentanecarboxamide.

Experimental Protocols

The following are example protocols that would be used to generate the data in Tables 1 and 2.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of N-methylcyclopentanecarboxamide for Receptor X.

Methodology:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing Receptor X are prepared by homogenization and centrifugation.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Incubation: Cell membranes (10-20 µg protein) are incubated with a fixed concentration of the radioligand [³H]-Compound Y (e.g., 2 nM) and varying concentrations of N-methylcyclopentanecarboxamide (0.1 nM to 100 µM).

-

Non-specific Binding: Determined in the presence of a high concentration of a non-labeled known ligand (e.g., 10 µM Compound Z).

-

Equilibration: The mixture is incubated for 60 minutes at 25°C.

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

Quantification: Radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC₅₀ values are determined by non-linear regression analysis, and Kᵢ values are calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To measure the functional potency (IC₅₀) of N-methylcyclopentanecarboxamide in inhibiting agonist-induced cAMP production.

Methodology:

-

Cell Culture: HEK293 cells expressing Receptor X are plated in 96-well plates and grown to confluence.

-

Pre-treatment: Cells are pre-treated with varying concentrations of N-methylcyclopentanecarboxamide for 15 minutes.

-

Agonist Stimulation: Cells are then stimulated with a known Receptor X agonist (e.g., 10 nM of agonist peptide) for 30 minutes to induce cAMP production.

-

Lysis: The stimulation is stopped, and cells are lysed.

-

cAMP Quantification: Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Data Analysis: The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

The following diagram outlines the workflow for the cAMP functional assay.

Conformational Analysis of N-methylcyclopentanecarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-methylcyclopentanecarboxamide is a small molecule of interest in medicinal chemistry due to the prevalence of the cyclopentane (B165970) ring and the amide functional group in a wide range of biologically active compounds. The overall three-dimensional shape of this molecule, governed by the puckering of the cyclopentane ring and the rotational isomers of the amide bond, is crucial in determining its interaction with biological targets.

The conformational flexibility of N-methylcyclopentanecarboxamide arises from two primary sources:

-

Cyclopentane Ring Puckering: The five-membered cyclopentane ring is not planar and exists in a continuous state of dynamic motion between various puckered conformations, most commonly the "envelope" and "twist" forms. The specific substituents on the ring influence the energy landscape of these conformers.

-

Amide Bond Isomerism: The partial double-bond character of the C-N bond in the amide group restricts free rotation, leading to the existence of cis and trans isomers. The relative stability of these isomers and the energy barrier to their interconversion are key conformational parameters.

A thorough understanding of these conformational features is essential for structure-activity relationship (SAR) studies and rational drug design. This guide details the methodologies to elucidate these conformational properties.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. For N-methylcyclopentanecarboxamide, NMR can provide information on the relative populations of different conformers and the dynamics of their interconversion.

Objective: To identify and quantify the cis and trans amide isomers and to characterize the cyclopentane ring puckering.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of N-methylcyclopentanecarboxamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum. The presence of distinct sets of signals for the N-methyl and cyclopentane protons can indicate the presence of both cis and trans isomers in slow exchange on the NMR timescale.

-

The relative integrals of the corresponding signals can be used to determine the population of each isomer.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum. Similar to ¹H NMR, the presence of separate signals for the carbons of the two isomers can confirm their existence.

-

-

Variable Temperature (VT) NMR:

-

Acquire a series of ¹H NMR spectra at different temperatures.

-

At low temperatures, the exchange between conformers may be slow enough to observe separate signals for each.

-

As the temperature is increased, the signals will broaden and eventually coalesce into a single averaged signal. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier between the isomers.

-

-

2D NMR Experiments (COSY, HSQC, HMBC, NOESY/ROESY):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the cyclopentane ring and the amide group.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning the stereochemistry.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. For example, in the trans isomer, a NOE is expected between the cyclopentyl proton at the point of attachment and the N-methyl protons, whereas in the cis isomer, a NOE might be observed between the carbonyl oxygen and the N-methyl protons (indirectly through other protons).

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive determination of the molecular structure in the solid state.[1][2] This technique can reveal the precise bond lengths, bond angles, and torsion angles of a single conformer that is present in the crystal lattice.[3]

Objective: To determine the solid-state conformation of N-methylcyclopentanecarboxamide.

Methodology:

-

Crystal Growth:

-

Grow single crystals of N-methylcyclopentanecarboxamide suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.

-

Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

-

Computational Chemistry

Computational methods are invaluable for exploring the conformational landscape of flexible molecules, providing insights into the relative energies of different conformers and the energy barriers between them.

Objective: To calculate the geometries and relative energies of the stable conformers of N-methylcyclopentanecarboxamide.

Methodology:

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. This involves rotating the rotatable bonds (C-C bonds in the ring and the C-N amide bond) and exploring different ring puckering states.

-

-

Geometry Optimization and Energy Calculation:

-

For each identified conformer, perform a geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

-

Calculate the single-point energy of the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies.

-

Include solvent effects using a continuum solvation model (e.g., PCM, SMD) to better mimic experimental conditions.

-

-

Transition State Calculation:

-

To determine the rotational barrier of the amide bond, locate the transition state structure for the cis-trans isomerization. This can be done using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

-

Perform a frequency calculation to confirm that the transition state has exactly one imaginary frequency corresponding to the rotation around the C-N bond.

-

The energy difference between the ground state and the transition state gives the rotational energy barrier.

-

Data Presentation

While specific quantitative data for N-methylcyclopentanecarboxamide is not available, the following tables illustrate how the data from the aforementioned experimental and computational studies would be presented. The values provided are hypothetical and based on typical data for similar molecules.

Table 1: Hypothetical NMR Data for cis and trans Isomers of N-methylcyclopentanecarboxamide in CDCl₃

| Proton | Chemical Shift (ppm) - trans Isomer | Chemical Shift (ppm) - cis Isomer |

| N-CH₃ | 2.80 (d, J=4.5 Hz) | 2.95 (s) |

| H-1 (CH-C=O) | 2.50 (m) | 2.65 (m) |

| H-2, H-5 (CH₂) | 1.80-1.95 (m) | 1.85-2.00 (m) |

| H-3, H-4 (CH₂) | 1.60-1.75 (m) | 1.65-1.80 (m) |

| NH | 6.50 (br s) | 7.00 (br s) |

Table 2: Hypothetical Crystallographic Data for N-methylcyclopentanecarboxamide

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 10.234 |

| c (Å) | 9.789 |

| β (°) | 105.45 |

| Volume (ų) | 820.1 |

| Z | 4 |

| Calculated density (g/cm³) | 1.28 |

| Conformation in crystal | trans amide, envelope ring pucker |

Table 3: Hypothetical Calculated Energies and Dihedral Angles for Conformers of N-methylcyclopentanecarboxamide

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle ω (O=C-N-C) (°) | Cyclopentane Pucker |

| trans-Envelope | 0.00 | 178.5 | Envelope |

| trans-Twist | 0.52 | 179.1 | Twist |

| cis-Envelope | 2.15 | 2.3 | Envelope |

| cis-Twist | 2.68 | 1.9 | Twist |

| Transition State | 15.8 | 92.1 | - |

Visualizations

The following diagrams illustrate key concepts and workflows in the conformational analysis of N-methylcyclopentanecarboxamide.

Caption: Energy profile for amide cis-trans isomerization.

Caption: Workflow for conformational analysis.

Conclusion

The conformational analysis of N-methylcyclopentanecarboxamide, while not yet detailed in the scientific literature, can be thoroughly investigated using a combination of NMR spectroscopy, X-ray crystallography, and computational chemistry. This guide provides the necessary theoretical background and detailed experimental and computational protocols for researchers to undertake such an analysis. The resulting data on the cyclopentane ring puckering, amide isomer populations, and rotational energy barriers will be invaluable for understanding the structure-property relationships of this molecule and for its potential application in drug design and development.

References

Methodological & Application

Application Notes and Protocols: N-methylcyclopentanecarboxamide in Peptide Synthesis Methodologies

To: Researchers, scientists, and drug development professionals

Subject: Evaluation of N-methylcyclopentanecarboxamide as a potential solvent in peptide synthesis

Introduction

N-methylcyclopentanecarboxamide is a chemical compound with the molecular formula C7H13NO. While the structural motif of N-methyl amides is of interest in medicinal chemistry for its potential to enhance metabolic stability and membrane permeability of peptide-based therapeutics, a comprehensive review of current scientific literature reveals no documented application of N-methylcyclopentanecarboxamide as a solvent or reagent in established peptide synthesis methodologies. This document provides an overview of conventional solvents used in solid-phase peptide synthesis (SPPS), discusses the ongoing research into greener alternatives, and presents a generalized experimental protocol for SPPS as a reference.

I. Overview of Standard Solvents in Solid-Phase Peptide Synthesis (SPPS)

The success of SPPS is highly dependent on the choice of solvent, which must effectively solvate the growing peptide chain and the solid support (resin), as well as dissolve the amino acid derivatives and coupling reagents. The most commonly utilized solvents in SPPS are polar aprotic solvents.

Key Properties of Common SPPS Solvents:

| Solvent | Chemical Structure | Key Features | Considerations |

| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | - Excellent resin swelling properties.- Good solubility for most amino acids and reagents. | - Can decompose to form dimethylamine, which can cause premature Fmoc-deprotection.- Classified as a substance of very high concern (SVHC) due to its reproductive toxicity. |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | - Higher polarity and boiling point compared to DMF.- Often results in better coupling efficiency, especially for difficult sequences. | - Also classified as an SVHC with reproductive toxicity concerns.- Higher cost and viscosity compared to DMF. |

| Dichloromethane (DCM) | CH₂Cl₂ | - Commonly used in Boc-based SPPS.- Good swelling for polystyrene resins. | - Limited use in Fmoc-based SPPS due to reactivity with piperidine (B6355638).- Potential carcinogen and environmental hazard. |

II. Greener Alternatives in Peptide Synthesis

Growing environmental and safety concerns have prompted research into more sustainable alternatives to traditional SPPS solvents. Several "greener" solvents have been investigated for their efficacy in peptide synthesis.

Comparison of Emerging Green Solvents:

| Solvent | Key Features | Performance Notes |

| 2-Methyltetrahydrofuran (2-MeTHF) | - Derived from renewable resources.- Lower toxicity profile. | - Has shown promise in providing high crude purity for certain peptide sequences. |

| Cyclopentyl methyl ether (CPME) | - High boiling point and low water miscibility.- Favorable safety profile. | - Evaluated as a potential replacement for DMF and DCM. |

| N-Butylpyrrolidinone (NBP) | - A less hazardous alternative to NMP. | - Higher viscosity can be a challenge in automated synthesizers. |

III. Generalized Protocol for Solid-Phase Peptide Synthesis (Fmoc-Chemistry)

This protocol outlines a single coupling cycle in Fmoc-based SPPS. The specific reagents, reaction times, and temperatures may require optimization based on the amino acid sequence and resin choice.

1. Resin Swelling:

- Place the desired amount of resin in a reaction vessel.

- Add the primary synthesis solvent (e.g., DMF) and allow the resin to swell for at least 30 minutes.

2. Fmoc-Deprotection:

- Drain the solvent from the swollen resin.

- Add a 20% solution of piperidine in DMF to the resin.

- Agitate the mixture for 5-20 minutes.

- Drain the deprotection solution and repeat the treatment for a shorter duration (e.g., 5 minutes) to ensure complete removal of the Fmoc group.

- Wash the resin extensively with the primary solvent to remove residual piperidine.

3. Amino Acid Coupling:

- In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, HBTU) in the primary solvent.

- Add an activating base (e.g., DIPEA) to the amino acid solution and allow for a brief pre-activation period (1-2 minutes).

- Add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture for 30-60 minutes, or until a completion test (e.g., Kaiser test) indicates the absence of free amines.

4. Capping (Optional):

- If the coupling is incomplete, the unreacted N-terminal amines can be capped to prevent the formation of deletion peptides. This is typically done by treating the resin with acetic anhydride (B1165640) and a base.

5. Washing:

- Drain the coupling solution.

- Wash the resin thoroughly with the primary solvent to remove excess reagents and byproducts.

6. Cycle Repetition:

- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Deprotection and Cleavage:

- After the final coupling cycle, perform a final Fmoc-deprotection.

- Wash the resin with the primary solvent and then with a solvent of lower polarity (e.g., DCM).

- Dry the resin under vacuum.

- Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA) and scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

IV. Visualizing the SPPS Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

Caption: A generalized workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

At present, N-methylcyclopentanecarboxamide does not have a documented role in peptide synthesis. Researchers in the field rely on established solvents like DMF and NMP, while actively exploring safer and more sustainable alternatives. The provided generalized protocol and workflow diagram serve as a foundational reference for performing solid-phase peptide synthesis. Any new solvent, including N-methylcyclopentanecarboxamide, would require rigorous evaluation of its chemical compatibility, resin swelling properties, and impact on reaction kinetics and product purity before it could be considered for application in peptide synthesis methodologies.

Modifying Peptide Properties with N-Methylation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide-based drug discovery, overcoming limitations such as poor metabolic stability, low cell permeability, and suboptimal binding affinity is a primary focus. While the initial query mentioned N-methylcyclopentanecarboxamide, the relevant and widely adopted chemical modification to achieve these enhanced properties is N-methylation of the peptide backbone. This involves the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide bond.[1][2] This modification can dramatically alter the physicochemical and biological properties of a peptide, transforming a promising lead compound into a viable therapeutic candidate.[1][3]

These application notes provide a comprehensive overview of the principles, applications, and protocols for utilizing N-methylation to modulate peptide properties.

Advantages of Peptide N-Methylation

Strategically incorporating N-methylated amino acids into a peptide sequence can confer several significant advantages:

-

Enhanced Proteolytic Stability: The addition of a methyl group to the peptide backbone sterically hinders the approach of proteases, protecting the amide bond from enzymatic cleavage and leading to a longer in vivo half-life.[1]

-

Improved Membrane Permeability and Oral Bioavailability: N-methylation reduces the hydrogen-bonding capacity of the amide nitrogen, which lowers the desolvation penalty for the peptide to cross the lipid bilayer of cell membranes.[1] This, coupled with an increase in lipophilicity, can significantly improve a peptide's oral bioavailability.[3][4][5] For instance, a tri-N-methylated analog of a somatostatin (B550006) peptide demonstrated a remarkable 10% oral bioavailability.[3]

-

Conformational Control and Receptor Affinity: By restricting the conformational flexibility of the peptide backbone, N-methylation can "lock" a peptide into its bioactive conformation.[1] This can lead to increased receptor binding affinity and selectivity. However, it's important to note that the effect is context-dependent and can sometimes decrease affinity if the resulting conformation is not optimal for receptor interaction.[1]

-

Modulation of Physicochemical Properties: N-methylation can be used to fine-tune a peptide's solubility and aggregation propensity.[1]

Data Presentation: Effects of N-Methylation on Peptide Properties

The impact of N-methylation is often significant and quantifiable. The following tables summarize representative data from various studies, illustrating the effects on binding affinity, permeability, and pharmacokinetic parameters.

Table 1: Effect of N-Methylation on Receptor Binding Affinity (IC50 Values)

| Peptide/Analog | Target Receptor | IC50 (nM) of Unmodified Peptide | N-Methylated Residue(s) | IC50 (nM) of N-Methylated Peptide | Fold Change in Affinity | Reference |

| Somatostatin Antagonist Analog | Somatostatin Receptor Type 2 (sst2) | 2.7 | Lys(9) | 0.73 | ~3.7-fold increase | [6] |

| Somatostatin Antagonist Analog | Somatostatin Receptor Type 5 (sst5) | >1000 | Lys(9) | 5.98 | >167-fold increase | [6] |

| Cyclic RGD Peptide | αVβ3 Integrin | 18 | N(Me)V | 0.7 | ~25.7-fold increase | [7] |

| Cyclic RGD Peptide | αIIbβ3 Integrin | 1.5 | N(Me)V | 230 | ~153-fold decrease | [7] |

Table 2: Effect of N-Methylation on Permeability and Oral Bioavailability

| Peptide | Number of N-Methyl Groups | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Oral Bioavailability (%) in Rats | Reference |

| Cyclic Hexapeptide | 0 | Low (not specified) | <1 | [4][5] |

| Cyclic Hexapeptide | 3 | High (not specified) | 28 | [4][5] |

| Veber-Hirschmann Peptide Analog | 0 | Low (not specified) | <1 | [3] |

| Veber-Hirschmann Peptide Analog | 3 | High (not specified) | 10 | [3] |

Experimental Protocols

This section provides detailed methodologies for the on-resin N-methylation of peptides, a common and efficient strategy in solid-phase peptide synthesis (SPPS).

Protocol 1: On-Resin N-Methylation using Methyl Iodide and a Strong Base

This protocol describes a direct approach to N-methylation on the solid support.

Materials:

-

Peptide-bound resin (with the N-terminal amine deprotected)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium tert-butoxide (LiOtBu)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Methyl iodide (CH₃I)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-Phase Peptide Synthesis (SPPS) vessel

-

Shaker or agitator

Procedure:

-

Resin Swelling: Swell the peptide-bound resin in anhydrous THF in an SPPS vessel for at least 30 minutes. Drain the solvent.

-

Deprotonation: Prepare a solution of LiOtBu in anhydrous THF. Add this solution to the resin and agitate for 30 minutes at room temperature.[4] This step deprotonates the amide nitrogen.

-

Methylation: Drain the base solution. Without washing, immediately add a solution of methyl iodide in anhydrous DMSO to the resin. Agitate for 30-60 minutes at room temperature.[4]

-

Washing: Drain the methylation solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

Confirmation of Methylation (Optional): A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the extent of N-methylation.

-

Continuation of Synthesis: The resin is now ready for the coupling of the next amino acid. Note that coupling to an N-methylated amino acid can be challenging and may require stronger coupling reagents or microwave assistance.

Protocol 2: On-Resin N-Methylation via Reductive Amination

This method utilizes formaldehyde (B43269) and a reducing agent to achieve N-methylation.

Materials:

-

Peptide-bound resin (with the N-terminal amine deprotected)

-

N,N-Dimethylformamide (DMF)

-

Formaldehyde (37% in water)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Acetic acid

-

Dichloromethane (DCM)

-

SPPS vessel

-

Shaker or agitator

Procedure:

-

Resin Swelling: Swell the peptide-bound resin in DMF in an SPPS vessel for at least 30 minutes.

-

Reaction Mixture Preparation: In a separate vial, prepare the methylation cocktail. For a 0.1 mmol synthesis, mix formaldehyde, sodium cyanoborohydride, and a small amount of acetic acid in DMF.

-

Methylation: Add the methylation cocktail to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the reaction solution and wash the resin extensively with DMF (5 times) and DCM (5 times).

-

Confirmation and Continuation: As with Protocol 1, the extent of methylation can be confirmed, and the synthesis can proceed to the next coupling step.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for On-Resin N-Methylation

The following diagram illustrates the general workflow for incorporating an N-methylated amino acid into a peptide sequence during solid-phase peptide synthesis.

Signaling Pathway of Cyclosporine A

Cyclosporine A is a well-known, naturally occurring N-methylated cyclic peptide used as an immunosuppressant. Its mechanism of action involves the inhibition of the calcineurin signaling pathway.

Signaling Pathway of Somatostatin Analogs

N-methylated somatostatin analogs are used in the treatment of neuroendocrine tumors. They act by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors, leading to the inhibition of hormone secretion and cell proliferation.

Conclusion

N-methylation is a powerful and versatile tool in peptide drug development. By judiciously applying this modification, researchers can significantly improve the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. The protocols and data presented in these application notes serve as a guide for the rational design, synthesis, and evaluation of N-methylated peptides, ultimately contributing to the development of more effective and bioavailable peptide drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly potent and subtype selective ligands derived by N-methyl scan of a somatostatin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes for the Synthesis of N-methylcyclopentanecarboxamide via Amide Coupling

Introduction

N-methylcyclopentanecarboxamide is a secondary amide that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structural motif, featuring a conformationally restricted cyclopentane (B165970) ring and an N-methylated amide bond, is of significant interest in peptide chemistry. N-methylation is a common strategy to enhance the metabolic stability and membrane permeability of peptide-based therapeutics. These application notes provide detailed protocols for the synthesis of N-methylcyclopentanecarboxamide through common amide coupling reactions. It is important to note that N-methylcyclopentanecarboxamide is the product of these reactions, not a reagent that facilitates amide coupling.

Two primary and reliable methods for the synthesis of N-methylcyclopentanecarboxamide are presented: the reaction of an acid chloride with an amine and the direct coupling of a carboxylic acid and an amine using a coupling agent. The choice of method may depend on the availability of starting materials, desired scale, and sensitivity of other functional groups in more complex substrates.

Data Presentation

The following table summarizes the key reagents involved in the synthesis of N-methylcyclopentanecarboxamide.

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Cyclopentanecarboxylic acid | C₆H₁₀O₂ | 114.14 | Starting Material |

| Cyclopentanecarbonyl chloride | C₆H₉ClO | 132.59 | Activated Starting Material |

| Methylamine (B109427) (40% in H₂O) | CH₅N | 31.06 | Amine Source |

| Thionyl chloride | SOCl₂ | 118.97 | Activating Agent |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling Agent |

| 1-Hydroxybenzotriazole (B26582) (HOBt) | C₆H₅N₃O | 135.12 | Additive (reduces side reactions) |

| Triethylamine (B128534) (TEA) | C₆H₁₅N | 101.19 | Base |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Solvent |

Experimental Protocols

Protocol 1: Synthesis of N-methylcyclopentanecarboxamide via the Acid Chloride Method

This protocol describes the formation of N-methylcyclopentanecarboxamide from cyclopentanecarbonyl chloride and methylamine.

Materials:

-

Cyclopentanecarbonyl chloride

-

Methylamine (40% solution in water)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of methylamine (1.2 equivalents) in dichloromethane (DCM) in a round-bottom flask cooled in an ice bath, add triethylamine (1.5 equivalents).

-

Slowly add a solution of cyclopentanecarbonyl chloride (1.0 equivalent) in DCM to the stirred methylamine solution via a dropping funnel over 30 minutes. The reaction is generally exothermic.[1]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-methylcyclopentanecarboxamide.

-

The product can be further purified by flash column chromatography or distillation if necessary.

Protocol 2: Synthesis of N-methylcyclopentanecarboxamide using a Coupling Agent

This protocol outlines the direct coupling of cyclopentanecarboxylic acid with methylamine using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). This method is widely employed in peptide synthesis to avoid the formation of highly reactive acid chlorides.[1]

Materials:

-

Cyclopentanecarboxylic acid

-

Methylamine (40% solution in water)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stir bar

-

Filter funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve cyclopentanecarboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in DCM in a round-bottom flask.

-

Add methylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

-